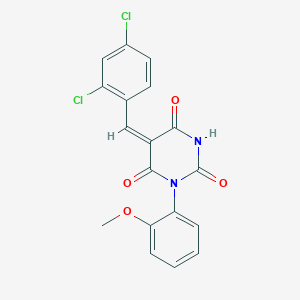![molecular formula C15H17N3O2S B4696375 3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4696375.png)
3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
Descripción general
Descripción
3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a 2-methylbutanoyl substituent. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with an appropriate acyl chloride to introduce the 2-methylbutanoyl group. This is followed by the coupling of the resulting intermediate with a benzoyl chloride derivative to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which may target the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The compound may inhibit enzyme function by forming stable complexes with the active site residues, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
- 3-[(2-ethylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
- 3-[(2-methylbutanoyl)amino]-N-(1,3-oxazol-2-yl)benzamide
Uniqueness
3-[(2-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbutanoyl group and the thiazole ring enhances its binding affinity to biological targets and its stability under various conditions .
Propiedades
IUPAC Name |
3-(2-methylbutanoylamino)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-10(2)13(19)17-12-6-4-5-11(9-12)14(20)18-15-16-7-8-21-15/h4-10H,3H2,1-2H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHRSBZIKDAJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4696292.png)
![2-chloro-N-{3-chloro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]phenyl}-4,5-difluorobenzamide](/img/structure/B4696310.png)

![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4696318.png)
![7-(2-morpholin-4-ylethyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4696323.png)
![2-chloro-N-[2-(ethylthio)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4696325.png)

![ethyl 4-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4696339.png)
![3-[[5-[Bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B4696355.png)
![2-(4-methylpiperazin-1-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4696362.png)
![4-[(4-Nitrophenyl)sulfanyl]benzyl 2-furoate](/img/structure/B4696391.png)
![4-({2-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]-6-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B4696400.png)

![3-NITROBENZALDEHYDE 1-{5-[(MESITYLMETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE](/img/structure/B4696409.png)
